molecular formula C4H4N2O2S B1682259 2-Thiobarbituric acid CAS No. 504-17-6

2-Thiobarbituric acid

Cat. No. B1682259
CAS RN: 504-17-6
M. Wt: 144.15 g/mol
InChI Key: RVBUGGBMJDPOST-UHFFFAOYSA-N
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Description

2-Thiobarbituric acid is an organic compound and a heterocycle . It is a molecule made up of heteroatoms: nitrogen, sulfur, and oxygen . It is used as a reagent in assaying malondialdehyde (the TBARS assay of lipid peroxidation) . It is also used in Kodak Fogging Developer FD-70, part of the Kodak Direct Positive Film Developing Outfit for making black and white slides (positives) .


Synthesis Analysis

2-Thiobarbituric acid was synthesized by the reaction of diethyl malonate with thiourea . The complexes of 2-thiobarbituric acid (TBAH) with Ti (IV), Pd (II), Ag (I), Hg (II), and Ce (IV) were synthesized and studied .


Molecular Structure Analysis

The molecular formula of 2-Thiobarbituric acid is C₄H₄N₂O₂S . The structure of 2-Thiobarbituric acid is that of barbituric acid in which the oxygen at C-2 is replaced by sulfur .


Chemical Reactions Analysis

The acid–base properties of 2-thiobarbituric, 1,3-diethyl-, and 1,3-dibutyl-2-thiobarbiturc acids and the thermodynamics of their complexation with Ag (I) ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions .


Physical And Chemical Properties Analysis

2-Thiobarbituric acid has a melting point of 245 °C (dec.) (lit.) . It has a density of 1.451 (estimate) . It is soluble in hot water, alcohol, ether, alkali, and sodium carbonate solution, and slightly soluble in water .

Scientific Research Applications

Biochemistry: Detection of Lipid Peroxidation

2-Thiobarbituric acid is widely used in biochemistry for the detection of lipid peroxidation, which is a process indicative of oxidative stress . It involves the oxidation of lipids leading to the production of reactive oxygen species (ROS). The interaction between peroxidized lipids and TBA results in the formation of a pink-colored complex known as thiobarbituric acid reactive substances (TBARS). The quantification of TBARS through spectrophotometry is a common method for assessing oxidative damage in biological systems .

Synthetic Chemistry: Building Block for Derivatives

In synthetic chemistry, TBA’s reactive thiol group makes it an invaluable asset. It acts as a versatile building block for the generation of various derivatives through substitution reactions, enabling the synthesis of compounds with customized properties . This expands TBA’s utility across different scientific domains, facilitating the synthesis of novel chemical entities.

Corrosion Inhibition

TBA has been identified as an eco-friendly corrosion inhibitor for steel in environments that simulate conditions found in sweet oilfields . It demonstrates over 90% efficiency under various conditions, including different concentrations, pH levels, temperature ranges, and immersion times. TBA’s action as a mixed-type inhibitor and the formation of a protective film through chemical adsorption highlight its potential in preventing corrosive damage .

Medicine: Quantification of Biomolecules

In the field of medicine, TBA is used to quantitate various biomolecules such as lipopolysaccharides, carrageenan, and sialic acids . It is also employed to detect lipid hydroperoxides and lipid oxidation, which are crucial for understanding and diagnosing various medical conditions.

Food Chemistry: Assessment of Oxidative Rancidity

TBA plays a critical role in the evaluation of oxidative rancidity in fats and oils, which is essential for ensuring food quality . The TBA test for lipid oxidation is a standard method used to measure secondary lipid oxidation products, providing insights into the freshness and shelf life of food products.

Biological Studies: Research Tool

TBA and its derivatives are used in various branches of biological studies due to their pronounced biological and coordinating properties . They serve as indicators of the oxidation of fats and have been applied in research related to food chemistry and biological reagents in aqueous solutions .

Mechanism of Action

Target of Action

2-Thiobarbituric acid (TBA) primarily targets lipid peroxides and aldehydes, which are naturally present in biological specimens . These substances increase in concentration as a response to oxidative stress . TBA also interacts with metal surfaces, forming a protective film that significantly reduces corrosion rates .

Mode of Action

TBA interacts with its targets through a unique mechanism. In the context of biochemistry, it forms a pink-colored complex known as thiobarbituric acid reactive substances (TBARS) when it interacts with peroxidized lipids . This interaction is indicative of oxidative stress, involving the oxidation of lipids leading to the production of reactive oxygen species (ROS) . In the context of corrosion inhibition, TBA chemically adsorbs onto the metal surface, adhering to the Langmuir isotherm model .

Biochemical Pathways

The interaction between TBA and peroxidized lipids affects the lipid peroxidation pathway. Lipid peroxidation is a process indicative of oxidative stress, involving the oxidation of lipids leading to the production of ROS . The formation of TBARS through the interaction of TBA and peroxidized lipids is a key step in this pathway .

Pharmacokinetics

Its acid-base properties and the thermodynamics of its complexation with ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions .

Result of Action

The result of TBA’s action is the formation of TBARS when it interacts with peroxidized lipids . This is used as a measure of oxidative stress in biological systems . In the context of corrosion inhibition, TBA forms a protective film on the metal surface, significantly reducing corrosion rates .

Action Environment

The action of TBA is influenced by environmental factors. For instance, the formation of TBARS occurs in biological specimens, and the concentration of these substances increases in response to oxidative stress . In the context of corrosion inhibition, the efficiency of TBA is influenced by the conditions of the oilfield environment .

Safety and Hazards

2-Thiobarbituric acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is stable and incompatible with strong oxidizing agents .

Future Directions

2-Thiobarbituric acid has been identified as an eco-friendly corrosion inhibitor for API 5L X60 steel in environments that simulate conditions found in sweet oilfields . Its action as a mixed-type inhibitor and the formation of a protective film through chemical adsorption highlight its potential in preventing corrosive damage, thus offering a sustainable solution for protecting oil and gas industry infrastructure .

properties

IUPAC Name

2-sulfanylidene-1,3-diazinane-4,6-dione
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InChI

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
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InChI Key

RVBUGGBMJDPOST-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NC(=S)NC1=O
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Molecular Formula

C4H4N2O2S
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Related CAS

31645-12-2 (mono-hydrochloride salt)
Record name Thiobarbituric acid
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DSSTOX Substance ID

DTXSID7060124
Record name Thiobarbituric acid
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Molecular Weight

144.15 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 2-Thiobarbituric acid
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Product Name

2-Thiobarbituric acid

CAS RN

504-17-6
Record name Thiobarbituric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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